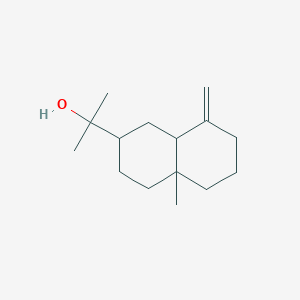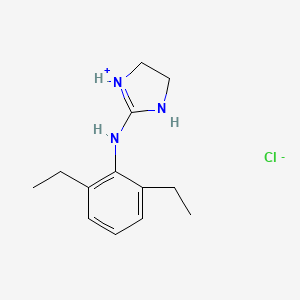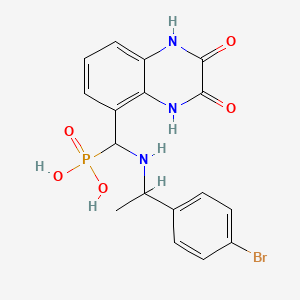
Nvp-aam077
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NVP-AAM077, also known as PEAQX, is a potent and selective antagonist for N-methyl-D-aspartate (NMDA) receptors, specifically targeting the GluN2A subunit. This compound has been widely studied for its potential therapeutic applications, particularly in the field of neuroscience, due to its ability to modulate synaptic plasticity and neurotransmission.
Preparation Methods
The synthesis of NVP-AAM077 involves several steps, starting with the preparation of the quinoxaline derivative. The key steps include:
Formation of the quinoxaline core: This is typically achieved through the condensation of an o-phenylenediamine with a dicarbonyl compound.
Bromination: The quinoxaline core is then brominated to introduce a bromine atom at a specific position.
Phosphonomethylation: The brominated quinoxaline is reacted with a phosphonomethylating agent to introduce the phosphonic acid group.
Final modifications: The compound undergoes further modifications to achieve the desired selectivity and potency for the GluN2A subunit.
Chemical Reactions Analysis
NVP-AAM077 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinoxaline core or other functional groups within the molecule.
Substitution: The bromine atom in the quinoxaline core can be substituted with other groups to create different analogs of this compound.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NVP-AAM077 has a wide range of scientific research applications, including:
Neuroscience: It is used to study the role of NMDA receptors in synaptic plasticity, learning, and memory. It has been shown to have potential therapeutic effects in models of depression and epilepsy.
Pharmacology: this compound is used to investigate the pharmacological properties of NMDA receptor antagonists and their potential therapeutic applications.
Molecular Biology: The compound is used to study the molecular mechanisms underlying NMDA receptor function and regulation.
Medicine: Research is ongoing to explore the potential use of this compound in treating neurological disorders such as Alzheimer’s disease and schizophrenia.
Mechanism of Action
NVP-AAM077 exerts its effects by selectively binding to the GluN2A subunit of NMDA receptors, thereby inhibiting their activity. This inhibition leads to a reduction in calcium influx through the receptor, which in turn modulates synaptic plasticity and neurotransmission. The compound has been shown to increase the expression of the GluA1 subunit of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and activate the mammalian target of rapamycin (mTOR) signaling pathway . These molecular changes are associated with its rapid antidepressant-like effects.
Comparison with Similar Compounds
NVP-AAM077 is unique in its high selectivity for the GluN2A subunit of NMDA receptors. Similar compounds include:
Ketamine: A non-selective NMDA receptor antagonist with rapid antidepressant effects but significant psychotomimetic side effects.
Ifenprodil: A selective antagonist for the GluN2B subunit of NMDA receptors, used to study the differential roles of NMDA receptor subunits.
Memantine: A non-selective NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Compared to these compounds, this compound offers a more targeted approach with potentially fewer side effects due to its selectivity for the GluN2A subunit.
Properties
IUPAC Name |
[[1-(4-bromophenyl)ethylamino]-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl]phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN3O5P/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZGNAZRWCBSBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN3O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5S)-5-[(2R)-butan-2-yl]-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;trifluoroborane;fluoride](/img/structure/B8193182.png)


![(3R,3aR,5R,6aR,7R)-7-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B8193200.png)

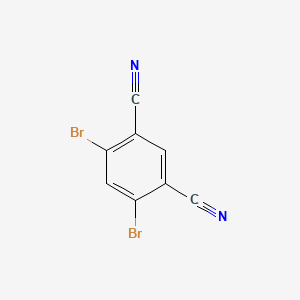
![N-[(3R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pent-4-ynamide](/img/structure/B8193222.png)

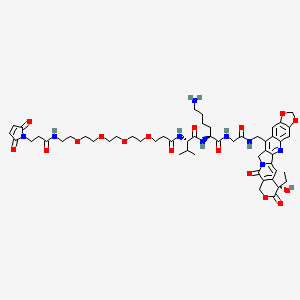
![(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid;hydrochloride](/img/structure/B8193232.png)
![2-[2-[[8-(2,6-Difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]-1-isocyanoguanidine](/img/structure/B8193247.png)
